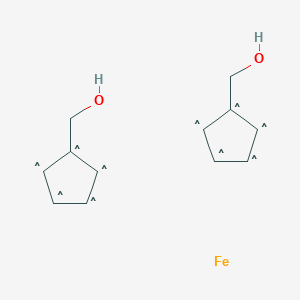

Cyclopentylmethanol;iron

Description

Properties

InChI |

InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYTNSKVXIYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][C]([CH]1)CO.[CH]1[CH][CH][C]([CH]1)CO.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Iron Cyclopentylmethanol Complexes

Direct Coordination Approaches for Iron-Alcohol Ligand Formation

The direct coordination of cyclopentylmethanol to an iron center represents a fundamental approach to the synthesis of the target complexes. This can be achieved through several routes, primarily involving the reaction of a suitable iron precursor with the alcohol. While direct reaction with simple iron salts can be challenging, more reactive iron species can facilitate this coordination.

One plausible method involves the protonolysis of an iron-alkyl complex with cyclopentylmethanol. In this approach, the alcohol protonates the alkyl ligand, which is then eliminated as an alkane, leaving the cyclopentylmethoxy group coordinated to the iron center. For instance, the treatment of a pyridine(diimine) iron alkyl complex, such as (iPrPDI)FeCH₂SiMe₃, with an alcohol (R'OH) has been shown to yield the corresponding iron alkoxide complex, (iPrPDI)FeOR'. nih.gov A similar reaction with cyclopentylmethanol would be expected to produce the desired iron-cyclopentylmethanol complex.

Another direct method is salt metathesis, where an iron halide is reacted with a sodium or lithium salt of cyclopentylmethanol (sodium cyclopentylmethoxide). This reaction proceeds by the precipitation of the alkali metal halide, driving the equilibrium towards the formation of the iron-alkoxide bond. nih.gov The synthesis of iron alkoxide complexes from metal chlorides and sodium alkoxides is a known, albeit sometimes incomplete, method. iaea.org

Furthermore, cyclopentadienone iron alcohol complexes have been synthesized through the reaction of a cyclopentadienone iron hydride with an aldehyde. nih.gov While this is an indirect route to an iron-alcohol complex, it demonstrates the feasibility of forming a stable iron-oxygen bond with an alcohol ligand.

A hypothetical direct synthesis could involve the reaction of cyclopentylmethanol with an iron carbonyl complex, such as iron pentacarbonyl (Fe(CO)₅), under conditions that promote the displacement of a carbonyl ligand.

Ligand Exchange Reactions in Iron Coordination Spheres

Ligand exchange reactions are a versatile tool for introducing cyclopentylmethanol into the coordination sphere of an iron complex. These reactions can proceed via the dissociation of a pre-existing ligand followed by coordination of the alcohol, or through the direct replacement of a ligand by cyclopentylmethanol.

Iron-alcohol complexes, particularly those of the cyclopentadienone iron type, are often thermally unstable and prone to dissociation of the coordinated alcohol. nih.govd-nb.info This lability allows for the substitution of the alcohol by other ligands. For example, the benzyl (B1604629) alcohol complex [2,5-(SiMe₃)₂-3,4-(CH₂)₄(η⁵-C₄C=O)]Fe(CO)₂(HOCH₂C₆H₅) readily loses its alcohol ligand, which can then be replaced by ligands such as benzonitrile (B105546) (PhCN), pyridine, or triphenylphosphine (B44618) (PPh₃). nih.gov

The rate of this substitution has been studied, and it was found to follow pseudo-first-order kinetics, indicating that the dissociation of the alcohol is the rate-determining step. nih.gov The rate of substitution of coordinated benzyl alcohol in the aforementioned complex by PhCN was observed to plateau at higher concentrations of the incoming ligand, with a saturation rate of 4.7 (1) × 10⁻³ s⁻¹ at 5 °C. nih.gov This kinetic behavior underscores the dissociative mechanism of ligand exchange in these systems.

The reverse of the process described above, where cyclopentylmethanol replaces a pre-existing ligand, is also a viable synthetic route. Iron carbonyl complexes are common precursors for such reactions. The substitution of a carbonyl ligand in Fe(CO)₅ by various Lewis bases, including alcohols, can be induced thermally or photochemically. wikipedia.orgnptel.ac.in While the direct substitution by cyclopentylmethanol is not extensively documented, the general reactivity of iron carbonyls suggests this is a feasible pathway.

For example, the synthesis of (diene)Fe(CO)₃ complexes involves the replacement of two CO ligands by a diene. wikipedia.org A similar displacement of one or more carbonyl ligands by cyclopentylmethanol could be envisioned, potentially leading to complexes of the type [Fe(CO)₄(HOCH₂C₅H₉)] or [Fe(CO)₃(HOCH₂C₅H₉)₂]. The reaction of tricarbonyl(η⁴-cyclopentadienone)iron complexes with NaOH can lead to the exchange of a carbonyl ligand for a hydrido ligand, demonstrating the susceptibility of these complexes to ligand exchange under basic conditions. mdpi.com

Iron-Promoted Cyclization and Functionalization Pathways Incorporating Alcohol Moieties

Iron catalysts can promote a variety of cyclization and functionalization reactions where alcohols, such as cyclopentylmethanol, can be either a reactant or a product. These transformations often proceed through radical or organometallic intermediates.

An example of iron-promoted functionalization is the deconstructive C-C bond cleavage of alcohols. An iron-catalyzed deconstruction/hydrogenation of alcohols to produce ketones or aldehydes has been developed under visible light irradiation. chemrxiv.org This process involves a chlorine radical, generated from a [FeCl₄]⁻ complex via ligand-to-metal charge transfer (LMCT), as a key intermediate. chemrxiv.org

Iron-mediated propargylic C-H etherification allows for the coupling of unadorned alkynes with alcohols to synthesize propargylic ethers. nih.gov This method utilizes an organometallic umpolung approach, where an iron-allenyl complex is oxidized to a radical cation that then reacts with an alcohol. nih.gov This demonstrates the ability of iron to mediate the formation of C-O bonds involving alcohols.

Furthermore, iron carbonyls have been shown to catalyze the isomerization of allyl alcohols to enols. The resulting [(enol)Fe(CO)₃] complex can then participate in subsequent reactions, such as aldol (B89426) additions. nih.gov Iron(III) chloride has also been used to promote the isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. iaea.org

A hypothetical application could involve the iron-catalyzed oxidative coupling of a phenol (B47542) derivative with an alkene, followed by cyclization, a reaction known to be catalyzed by FeCl₃. thieme-connect.com

Stereoselective Synthesis of Chiral Iron-Alcohol Complexes

The synthesis of chiral iron-alcohol complexes can be achieved through the use of chiral ligands or by employing stereoselective catalytic methods. A significant approach in this area is the dynamic kinetic resolution (DKR) of racemic alcohols.

Metalloenzymatic DKR combines the enantioselectivity of an enzyme, typically a lipase (B570770), with a metal-based racemization catalyst. scispace.com Air- and moisture-stable iron-based racemization catalysts have been developed for this purpose. thieme-connect.comscispace.com In a typical DKR of a secondary alcohol, the lipase selectively acylates one enantiomer of the alcohol, while the iron catalyst racemizes the remaining enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure ester. thieme-connect.comresearchgate.netd-nb.info

For example, a dual-catalyst system for the DKR of secondary alcohols has been developed using an iron catalyst for racemization in conjunction with Novozym 435 (Candida antarctica lipase B). thieme-connect.com This protocol has been successfully applied to a wide range of benzylic and aliphatic secondary alcohols. thieme-connect.com Cooperative iridium/iron catalysis has also been employed for the asymmetric amination of racemic primary alcohols via DKR. chinesechemsoc.org

While these methods produce chiral esters from racemic alcohols, the intermediate iron-alcohol species involved in the racemization step is inherently a chiral complex. The racemization mechanism is believed to proceed through a reversible transfer hydrogenation, where the iron complex facilitates the interconversion of the alcohol enantiomers. scispace.com

Green Chemistry Approaches in Iron-Alcohol Complex Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organometallic compounds, including iron complexes.

One of the key aspects of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and its use in iron-catalyzed reactions is an active area of research. uva.nlresearchgate.net For instance, photocatalytic water oxidation has been achieved using iron complexes in aqueous media. chinesechemsoc.orgnih.gov The development of water-soluble iron catalysts could enable the synthesis of iron-cyclopentylmethanol complexes in water, avoiding the use of volatile organic compounds (VOCs).

The use of catalysts derived from abundant and non-toxic metals is another cornerstone of green chemistry. Iron is an excellent candidate in this regard due to its low cost and low toxicity. d-nb.info Iron-based catalysts are being explored for a variety of transformations, including the valorization of biomass. d-nb.infomdpi.comsorbonne-universite.frresearchgate.net For example, iron(III) salicylate, a biomass-derived catalyst, has been used for the oxidative esterification of aldehydes with alcohols using hydrogen peroxide as a green oxidant. d-nb.info

Microwave-assisted synthesis is another green technique that can accelerate reaction rates and reduce energy consumption. This method has been successfully used for the synthesis of Schiff base metal complexes and could potentially be applied to the synthesis of iron-cyclopentylmethanol complexes. nih.gov

Structural Characterization and Spectroscopic Analysis of Iron Cyclopentylmethanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. thermofisher.com For iron complexes, the paramagnetic nature of many iron centers (like high-spin Fe(II) or Fe(III)) can lead to significantly shifted and broadened signals, which provides unique electronic structure information.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. mdpi.com They provide a "fingerprint" that can identify functional groups and reveal information about molecular structure and bonding. mdpi.comiitd.ac.in In the context of iron-cyclopentylmethanol complexes, these methods are crucial for confirming the coordination of the cyclopentylmethanol ligand to the iron center.

The primary indicator of coordination is the shift in the vibrational frequencies of the ligand's bonds upon binding to the metal. The most significant changes are expected for the O-H and C-O stretching modes of the alcohol.

O-H Stretching: In free cyclopentylmethanol, the O-H stretch appears as a broad band, typically in the 3200–3600 cm⁻¹ region. Upon coordination to an iron center, forming an Fe-O bond, the electron density around the oxygen atom changes. This weakens the O-H bond, causing its stretching frequency (ν(O-H)) to shift to a lower wavenumber (a "red shift"). The magnitude of this shift can provide insight into the strength of the iron-oxygen interaction.

C-O Stretching: The C-O stretching vibration, found around 1050-1150 cm⁻¹ in the free alcohol, is also sensitive to coordination. The formation of the Fe-O bond can either increase or decrease the C-O bond order, leading to a shift in its stretching frequency (ν(C-O)).

Fe-O Stretching: A new vibrational mode, the Fe-O stretch, will appear in the low-frequency region of the spectrum (typically 400–600 cm⁻¹). The presence of this band is direct evidence of the formation of an iron-alkoxide bond.

Raman spectroscopy provides complementary information. nih.gov While the O-H stretch is often weak in Raman spectra, vibrations of the less polar carbon backbone of the cyclopentyl ring are typically strong. illinois.edu Furthermore, Raman spectroscopy is particularly useful for studying samples in aqueous solution and for identifying low-frequency metal-ligand vibrations. mdpi.com Analysis of rust, which involves various iron oxidation states, demonstrates Raman's utility in distinguishing between different iron oxide and oxyhydroxide species like Fe₂O₃, Fe₃O₄, and γ-FeOOH based on their unique spectral fingerprints. jasco-global.com

| Vibrational Mode | Typical Frequency Range (Free Ligand, cm⁻¹) | Expected Change Upon Coordination to Iron | Spectroscopic Technique |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Shift to lower frequency (Red Shift) | IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Minor shifts | IR, Raman |

| C-O Stretch | 1050 - 1150 | Shift in frequency (up or down) | IR, Raman |

| Fe-O Stretch | N/A | Appearance of new band (400-600 cm⁻¹) | IR, Raman |

Mössbauer Spectroscopy for Iron Oxidation and Spin States

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of iron atoms. wikipedia.org It provides precise information on the oxidation state, spin state, and coordination geometry of iron in a sample. mst.edu This method is indispensable for characterizing iron-cyclopentylmethanol complexes, as these properties govern the complex's reactivity and magnetic behavior. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov

Isomer Shift (δ): This parameter is related to the electron density at the iron nucleus. It is highly sensitive to the oxidation state of the iron. For instance, high-spin Fe(II) complexes typically exhibit larger, more positive isomer shifts compared to high-spin Fe(III) complexes due to lower s-electron density at the nucleus. Low-spin states generally show smaller isomer shifts than their high-spin counterparts. nih.govrsc.org

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. A non-zero ΔE_Q indicates a distorted coordination environment (i.e., non-cubic symmetry). The magnitude of ΔE_Q is sensitive to both the spin state and the geometry of the complex. High-spin Fe(II) (d⁶) often shows a large quadrupole splitting due to an unbalanced d-electron distribution, whereas high-spin Fe(III) (d⁵), with its spherically symmetric half-filled d-shell, typically shows a very small splitting. nih.govmdpi.com

By analyzing these parameters, one can definitively distinguish between different possible electronic configurations for an iron-cyclopentylmethanol system. For example, a complex could exist as a high-spin Fe(II) species, a high-spin Fe(III) species, or potentially exhibit spin-crossover behavior where the spin state changes with temperature. nih.gov

| Iron State | Spin State (S) | Typical Isomer Shift (δ) (mm/s, vs. α-Fe at 300K) | Typical Quadrupole Splitting (ΔE_Q) (mm/s) |

|---|---|---|---|

| Fe(II) | High-Spin (S=2) | +0.6 to +1.3 | 1.5 to 3.0 |

| Fe(II) | Low-Spin (S=0) | -0.1 to +0.5 | 0.0 to 1.0 |

| Fe(III) | High-Spin (S=5/2) | +0.2 to +0.5 | 0.0 to 0.5 |

| Fe(III) | Low-Spin (S=1/2) | -0.2 to +0.3 | 0.5 to 2.5 |

Note: These are typical ranges and can vary based on the specific ligand environment.

X-ray Absorption Fine Structure (XAFS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Determination

X-ray absorption and photoelectron spectroscopies are powerful tools for directly probing the electronic structure of elements within a material. carleton.edu They are particularly useful for determining the oxidation state and local coordination environment of the iron center in iron-cyclopentylmethanol systems.

X-ray Absorption Fine Structure (XAFS) measures the absorption of X-rays as a function of energy around an absorption edge of a specific element. toray-research.co.jp The resulting spectrum is divided into two regions: researchgate.netmdpi.com

XANES (X-ray Absorption Near-Edge Structure): The shape and energy of the absorption edge are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For iron, the K-edge energy increases by several eV for each successive increase in oxidation state (e.g., Fe(II) → Fe(III)). This allows for a direct determination of the average oxidation state of iron in the complex. nist.gov

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations past the absorption edge contain information about the local atomic structure around the iron atom. esrf.fr Analysis of the EXAFS region can determine the type of neighboring atoms (e.g., oxygen, carbon), their distance from the iron center (bond length), and their number (coordination number). This provides a detailed picture of the first coordination sphere around the iron.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. carleton.edu The binding energy of an electron is dependent on the chemical environment and oxidation state of the atom. scispace.com For an iron-cyclopentylmethanol complex, analysis of the Fe 2p region of the spectrum provides critical information. The binding energy of the Fe 2p peaks increases with a higher oxidation state. carleton.edu For example, the Fe 2p₃/₂ peak for Fe(III) is found at a higher binding energy than that for Fe(II). Additionally, the presence of characteristic "shake-up" satellite peaks can help distinguish between different iron species. scispace.comresearchgate.net

| Technique | Measured Parameter | Information Obtained | Example Application for Fe-Cyclopentylmethanol |

|---|---|---|---|

| XANES | Absorption Edge Energy | Oxidation State | Distinguishing between Fe(II) and Fe(III) states. |

| EXAFS | Oscillatory Signal (χ(k)) | Bond Distances, Coordination Number | Determining the Fe-O bond length and number of coordinated ligands. |

| XPS | Core Electron Binding Energy (Fe 2p) | Oxidation State, Surface Composition | Confirming the oxidation state of iron at the material's surface. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons (paramagnetic systems). wikipedia.org It is an invaluable tool for studying iron-cyclopentylmethanol complexes that possess a paramagnetic iron center, such as those containing high-spin Fe(III) (S=5/2) or high-spin Fe(II) (S=2). ethz.chunipg.it Diamagnetic species, like low-spin Fe(II) (S=0), are EPR silent.

The EPR spectrum provides information about the electronic environment of the unpaired electrons through the g-factor and hyperfine coupling.

g-factor: This value is analogous to the chemical shift in NMR and is determined by the position of the resonance in the spectrum. The g-factor is sensitive to the electronic structure, symmetry, and nature of the ligands around the paramagnetic ion. For high-spin Fe(III) complexes, the g-values can indicate the symmetry of the ligand field. For example, a signal near g ≈ 4.3 is characteristic of a rhombic (low-symmetry) environment, while a signal near g ≈ 2.0 is typical for a more symmetric environment. unam.mx

Zero-Field Splitting (ZFS): In systems with more than one unpaired electron (S > 1/2), the spin states can be split in energy even in the absence of an external magnetic field. This is known as zero-field splitting (ZFS). High-field EPR is often required to accurately measure the ZFS parameters (D and E), which provide detailed information about the electronic structure and the geometry of the complex. unam.mx

Therefore, EPR can confirm the presence of a paramagnetic state, help identify the specific spin state (e.g., S=5/2 for high-spin Fe(III)), and provide detailed insight into the symmetry of the coordination sphere of the iron in an iron-cyclopentylmethanol complex. nih.gov

| Iron State | Spin State (S) | EPR Activity | Typical g-values | Information Provided |

|---|---|---|---|---|

| Fe(II) | Low-Spin (S=0) | Inactive | N/A | Confirms diamagnetic state. |

| Fe(II) | High-Spin (S=2) | Active (often broad, hard to detect) | Variable | Confirms paramagnetic state. |

| Fe(III) | Low-Spin (S=1/2) | Active | Variable (e.g., 2.2, 2.1, 1.9) | Provides details on orbital energies. |

| Fe(III) | High-Spin (S=5/2) | Active | ~2.0 (symmetric), ~4.3 (rhombic) | Indicates symmetry of the coordination site. |

Electronic Structure and Bonding in Iron Cyclopentylmethanol Complexes

Ligand Field Theory and Crystal Field Theory Applications to Iron Systems

Ligand Field Theory (LFT) and its simpler electrostatic predecessor, Crystal Field Theory (CFT), are fundamental models used to describe the electronic structure of transition metal complexes. wikipedia.orgfiveable.mebritannica.com These theories focus on the effects of the ligands' electric field on the degeneracy of the central metal ion's d-orbitals. britannica.comwikipedia.org In the context of an iron-cyclopentylmethanol complex, cyclopentylmethanol acts as a ligand, donating a lone pair of electrons from its oxygen atom to the iron center. The arrangement and nature of these ligands around the iron ion determine the splitting of the d-orbitals. wikipedia.org

In a free iron ion, the five d-orbitals (dxy, dxz, dyz, dx²-y², and dz²) are degenerate, meaning they have the same energy. However, when cyclopentylmethanol ligands approach to form a complex, their electrons repel the electrons in the iron's d-orbitals, causing this degeneracy to be lost. wikipedia.org The specific pattern of this energy splitting is highly dependent on the coordination geometry of the complex. wikipedia.orgchemistnotes.com

Octahedral Geometry : In a hypothetical octahedral complex, such as [Fe(cyclopentylmethanol)₆]²⁺, six ligands are positioned along the x, y, and z axes. The d-orbitals that point directly along these axes (the eg set: dx²-y² and dz²) experience greater electrostatic repulsion from the ligand lone pairs and are raised in energy. wikipedia.orglibretexts.org The orbitals with lobes directed between the axes (the t₂g set: dxy, dxz, and dyz) experience less repulsion and are stabilized at a lower energy. libretexts.orgbyjus.com The energy difference between the eg and t₂g sets is known as the crystal field splitting parameter, Δo. libretexts.org

Tetrahedral Geometry : In a tetrahedral complex, such as [Fe(cyclopentylmethanol)₄]²⁺, the four ligands approach the metal center from positions between the axes. This orientation results in an inverted splitting pattern compared to the octahedral case. wikipedia.orgbyjus.com The dxy, dxz, and dyz orbitals (now called the t₂ set) experience more repulsion and are higher in energy, while the dx²-y² and dz² orbitals (the e set) are lower in energy. wikipedia.orglibretexts.org The splitting energy in tetrahedral complexes, Δt, is significantly smaller than in octahedral fields, with Δt ≈ 4/9 Δo for the same metal and ligands. wikipedia.orgchemistnotes.com

| Geometry | Higher Energy Orbitals | Lower Energy Orbitals | Splitting Parameter |

|---|---|---|---|

| Octahedral | eg (dx²-y², dz²) | t2g (dxy, dxz, dyz) | Δo |

| Tetrahedral | t2 (dxy, dxz, dyz) | e (dx²-y², dz²) | Δt |

The distribution of electrons within the split d-orbitals depends on the balance between the crystal field splitting energy (Δ) and the electron pairing energy (P). This leads to two possible electronic configurations for iron complexes with d⁴ to d⁷ electron counts: high-spin and low-spin. wikipedia.org

High-Spin vs. Low-Spin : When Δ is smaller than the pairing energy (Δ < P), as is the case with weak-field ligands, electrons will occupy the higher-energy orbitals singly before pairing up in the lower-energy orbitals, maximizing the total spin. This is a high-spin configuration. wikipedia.orgallen.in Conversely, if Δ is larger than the pairing energy (Δ > P), which occurs with strong-field ligands, it is energetically more favorable for electrons to pair up in the lower-energy orbitals first. This results in a low-spin configuration. wikipedia.orgallen.in Cyclopentylmethanol, as an alcohol-based ligand, is analogous to water and is considered a weak-field ligand, thus promoting high-spin configurations in its iron complexes. wikipedia.org

Spin-State Crossover (SCO) : In some iron(II) and iron(III) complexes, the ligand field splitting energy (Δ) is very close to the electron pairing energy. libretexts.org In these systems, an external stimulus such as a change in temperature, pressure, or light irradiation can induce a transition between the low-spin (LS) and high-spin (HS) states. nih.govwikipedia.org This phenomenon is known as spin crossover. wikipedia.org While common in complexes with ligands of intermediate field strength, it is less expected for a classic weak-field ligand like cyclopentylmethanol, though not impossible under specific conditions.

| Iron Ion | d-Electron Count | Configuration (High-Spin) | Unpaired Electrons |

|---|---|---|---|

| Fe(II) | d⁶ | t2g⁴eg² | 4 |

| Fe(III) | d⁵ | t2g³eg² | 5 |

Spectrochemical Series and Ligand Field Strength of Cyclopentylmethanol Analogues

The magnitude of the d-orbital splitting (Δ) depends on the nature of the ligand. The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. allen.inwikipedia.orgtaylorandfrancis.com

Partial Spectrochemical Series (Weak Field → Strong Field): I⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃ < en < CN⁻ < CO

Ligands on the left are weak-field ligands, causing a small Δ and favoring high-spin complexes. wikipedia.org Ligands on the right are strong-field ligands, which cause a large Δ and favor low-spin complexes. allen.inwikipedia.org

Influence of Oxidation State on Electronic Structure

The oxidation state of the central iron atom significantly influences the electronic structure of the complex. The two most common oxidation states are Fe(II) (a d⁶ ion) and Fe(III) (a d⁵ ion).

An increase in the oxidation state of the metal ion leads to a greater effective nuclear charge, which pulls the ligand electrons closer and increases the electrostatic interaction. wikipedia.org This results in a larger crystal field splitting energy (Δ). wikipedia.org Therefore, for the same set of cyclopentylmethanol ligands, Δo will be larger for an Fe(III) complex than for an Fe(II) complex.

Despite this increase, the field strength of cyclopentylmethanol is generally insufficient to overcome the pairing energy for either oxidation state. Consequently, both Fe(II) and Fe(III) complexes with cyclopentylmethanol are expected to remain in a high-spin state. scirp.orgresearchgate.net The primary difference in their electronic structure lies in the number of d-electrons:

High-spin Fe(II) (d⁶): t₂g⁴eg² configuration.

High-spin Fe(III) (d⁵): t₂g³eg² configuration, with one unpaired electron in each of the five d-orbitals.

This difference in electron count and configuration directly affects their magnetic and spectroscopic properties. aps.org

Magnetochemical Characterization

The magnetic properties of a coordination complex are determined by the number of unpaired electrons in its d-orbitals. Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled. wikipedia.org

As established, iron-cyclopentylmethanol complexes are expected to be high-spin. This results in a significant number of unpaired electrons and, therefore, strong paramagnetic behavior. The effective magnetic moment (μ_eff) can be estimated using the spin-only formula, which is a good approximation for most first-row transition metal complexes:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons and the units are Bohr magnetons (μB).

Experimental measurement of the magnetic susceptibility of an iron-cyclopentylmethanol complex would be a primary method for confirming its high-spin electronic configuration. nih.govrsc.org The measured magnetic moment should align with the calculated spin-only values.

| Complex Ion (Hypothetical) | Unpaired Electrons (n) | Calculated μ_so (μB) | Magnetic Property |

|---|---|---|---|

| [Fe(II)(cyclopentylmethanol)₆]²⁺ | 4 | 4.90 | Paramagnetic |

| [Fe(III)(cyclopentylmethanol)₆]³⁺ | 5 | 5.92 | Paramagnetic |

Mechanistic Investigations of Reactivity in Iron Cyclopentylmethanol Systems

Ligand Dissociation and Association Pathways

Ligand exchange processes, involving the dissociation of an existing ligand and the association of a new one, are fundamental to creating vacant coordination sites for substrate binding in catalytic cycles. nih.govyoutube.com For many 18-electron iron complexes, a dissociative pathway is favored, as an associative mechanism would require passage through a high-energy 20-electron intermediate. libretexts.org This process begins with the departure of a ligand to form a coordinatively unsaturated intermediate, which then rapidly binds a new ligand. youtube.com

In the context of iron-alcohol systems, cyclopentadienone iron alcohol complexes have been synthesized and characterized as key intermediates. nih.gov These complexes, however, are often thermally unstable and prone to dissociation of the coordinated alcohol. nih.govacs.org This dissociation can be a critical step; for instance, the loss of an alcohol ligand in the presence of H₂ can regenerate an iron hydride species, a key player in hydrogenation catalysis. nih.govacs.org The lability of the alcohol ligand allows it to be readily replaced by other ligands, such as nitriles or phosphines. nih.gov

The general mechanism for a dissociative substitution is as follows:

Dissociation Step (Rate-Limiting): LₙFe-L' → LₙFe + L'

Association Step (Fast): LₙFe + L'' → LₙFe-L''

Kinetics and Thermodynamics of Alcohol Ligand Exchange

The thermodynamic stability of these alcohol complexes is influenced by the electronic properties of the alcohol. A key finding is that the basicity of the alcohol oxygen plays a crucial role; stronger bases, corresponding to more electron-rich alcohols, bind more strongly to the iron center. nih.gov This relationship highlights the Lewis acid-base nature of the iron-alcohol interaction. Kinetic studies involving the substitution of a coordinated alcohol by a nitrile (PhCN) provide quantitative data on the lability of these complexes. nih.gov

| Coordinated Alcohol | Rate Constant (k) for Substitution by PhCN at 5 °C (s⁻¹) | Half-life (t₁/₂) (s) |

| Benzyl (B1604629) alcohol | 1.1 x 10⁻³ | 630 |

| 4-Methylbenzyl alcohol | 7.9 x 10⁻⁴ | 877 |

| 4-Methoxybenzyl alcohol | 5.6 x 10⁻⁴ | 1237 |

This data is derived from studies on cyclopentadienone iron alcohol complexes and illustrates the kinetics of ligand exchange. nih.gov

Concerted Proton and Hydride Transfer Mechanisms

In many iron-catalyzed hydrogenation and dehydrogenation reactions, the transfer of hydrogen occurs in distinct steps involving both a proton (H⁺) and a hydride (H⁻). Mechanistic studies on cyclopentadienone iron complexes suggest that the reduction of aldehydes proceeds via a concerted transfer of a proton from the ligand's hydroxyl group and a hydride from the iron center to the carbonyl substrate. nih.govacs.org This type of mechanism, often referred to as a concerted proton-hydride transfer or a form of proton-coupled electron transfer (PCET), avoids the formation of high-energy charged intermediates. nih.govresearchgate.net

This concerted pathway is believed to have a lower activation barrier compared to stepwise alternatives where either a proton or hydride is transferred first. researchgate.net However, the mechanism can be highly dependent on the specific catalyst and substrate. For example, mechanistic investigations into the iron-catalyzed dehydrogenation of amines provided evidence for a stepwise mechanism, involving a rate-determining hydride transfer from the amine to the iron, followed by a separate proton transfer step. acs.org The preference for a concerted versus stepwise pathway is a subtle interplay of geometric and electronic factors within the transition state.

Intermolecular and Intramolecular Trapping Experiments

To distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways, intermolecular and intramolecular trapping experiments are invaluable tools. nih.gov These experiments are designed to capture or divert proposed intermediates, providing evidence for their existence and role in the reaction pathway.

In the study of aldehyde reduction by a cyclopentadienone iron hydride, both types of trapping experiments were conducted. nih.govacs.org

Intermolecular Trapping: The reduction of benzaldehyde (B42025) was carried out in the presence of an external alcohol (4-methylbenzyl alcohol). The reaction initially produced only the iron complex of the newly formed benzyl alcohol. The external "trap" alcohol was not incorporated, suggesting that the reduction does not proceed through a dissociable intermediate that could be trapped by another alcohol molecule in the solution. nih.gov

Intramolecular Trapping: A specialized aldehyde substrate was designed with an alcohol group tethered to it (4-(HOCD₂)C₆H₄CHO). When this substrate reacted with the iron hydride, two different alcohol complexes were formed: one where the newly generated alcohol was coordinated to the iron, and another where the tethered "trap" alcohol was coordinated. nih.govacs.org The success of the intramolecular trap, in contrast to the intermolecular one, provides strong support for a concerted mechanism where the proton and hydride are transferred within the same transition state assembly. nih.gov

| Experiment Type | Description | Result | Mechanistic Implication |

| Intermolecular | Reduction of PhCHO in the presence of 4-methylbenzyl alcohol. | Only the iron complex of the newly formed benzyl alcohol was observed initially. | The reaction does not proceed via a free, solvent-separated intermediate that can be trapped by an external molecule. nih.gov |

| Intramolecular | Reduction of 4-(HOCD₂)C₆H₄CHO, containing a tethered alcohol. | Formation of two products: one with the new alcohol coordinated and one with the tethered alcohol coordinated. | Supports a concerted mechanism occurring within a single, organized transition state where the intramolecular trap is accessible. nih.govacs.org |

Electrophilic and Nucleophilic Activation by Iron Centers

Iron's ability to access a wide range of oxidation states allows it to function in mechanistically diverse ways, acting as either an electrophile or a nucleophile depending on its oxidation state and ligand environment. acs.org

Nucleophilic Activation: Low-valent iron species, such as Fe(I) or Fe(0), are electron-rich and can act as potent nucleophiles. This reactivity has been harnessed in cross-electrophile coupling reactions, where an iron(I) complex can engage in an Sₙ2-type nucleophilic attack on a primary alkyl electrophile (e.g., a halide or tosylate) to form an iron-alkyl intermediate. princeton.edu This pathway avoids the generation of radical intermediates and expands the scope of suitable electrophiles. princeton.edu

Electrophilic Activation: Higher-valent iron species, such as Fe(III) or Fe(IV), are electron-deficient and act as electrophiles. This mode of reactivity is central to many C-H activation and oxidation reactions. acs.org In some systems, an Ir(III) center, analogous to a high-valent iron center, has been shown to facilitate C-H bond cleavage through an electrophilic activation pathway where an ancillary ligand acts as an internal base to accept the proton. acs.org This type of mechanism, which avoids direct oxidative addition, is favored when the metal center is less prone to oxidation. acs.org

Rearrangement Processes Involving Cyclopentyl Rings in Iron Complexes

While ligand exchange and redox processes at the iron center are well-documented, the potential for the iron complex to induce rearrangements of the cyclopentyl ring of a coordinated cyclopentylmethanol-derived ligand is a more specialized area of reactivity. Direct evidence for such rearrangements in simple iron-cyclopentylmethanol systems is not extensively documented. However, analogous transformations in organometallic chemistry suggest plausible pathways.

One of the most well-known rearrangements involving five-membered rings is the vinylcyclopropane-cyclopentene rearrangement, a nih.goviucr.org-sigmatropic shift that occurs thermally. nih.gov If a cyclopentylmethanol-derived ligand were to be transformed into an unsaturated species within the coordination sphere of an iron center (for example, a vinylcyclopropyl-type ligand), the metal could potentially mediate or catalyze its rearrangement to a cyclopentene-derived structure. Such rearrangements are often facilitated by transition metals, which can lower the activation energy of these pericyclic reactions.

Other named reactions, such as the Favorskii or Cloke-Wilson rearrangements, involve the contraction of larger rings to form cyclopentyl systems, often through cyclopropyl (B3062369) intermediates. nih.govresearchgate.net While these are typically not initiated on a pre-formed cyclopentyl ring, they demonstrate the chemical accessibility of strained intermediates that lead to five-membered rings, suggesting that iron-mediated transformations involving ring-opening and closing of a cyclopentyl ligand, while speculative, remain a possibility under specific reaction conditions.

Computational and Theoretical Modeling of Iron Cyclopentylmethanol Chemistry

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying transition metal complexes. For the iron-cyclopentylmethanol system, DFT is employed to determine fundamental properties such as ground state geometries, bond dissociation energies, and the relative energies of different spin states.

The choice of exchange-correlation functional and basis set is critical for obtaining reliable results. A variety of functionals, including hybrid functionals like B3LYP and meta-GGAs, have been benchmarked for iron complexes to accurately predict their properties. frontiersin.org For instance, studies on iron-porphyrin complexes with various small ligands have shown that functionals like OPBE can correctly predict the spin ground state. nih.gov In the context of an iron-cyclopentylmethanol complex, DFT calculations would typically begin with geometry optimization. This process identifies the lowest energy arrangement of atoms, providing key structural parameters.

Key energetic properties elucidated by DFT include the binding energy of the cyclopentylmethanol ligand to the iron center and the energy differences between possible spin states (e.g., high-spin vs. low-spin). Iron(II) and Iron(III) complexes can adopt multiple spin multiplicities, and their relative energies dictate the magnetic properties and reactivity of the complex. dtu.dkfrontiersin.org DFT calculations can quantify these small energy differences, which are often influenced by the coordination environment and the nature of the ligands. chemrxiv.org

Table 1: Representative DFT-Calculated Parameters for an Iron-Alkoxide Complex

| Parameter | DFT Functional | Basis Set | Calculated Value |

|---|---|---|---|

| Fe-O Bond Length (Å) | B3LYP | 6-311+G(d,p) | 1.85 - 2.10 |

| Fe-O-C Angle (°) | B3LYP | 6-311+G(d,p) | 125 - 135 |

| Ligand Binding Energy (kcal/mol) | PBE0 | def2-TZVP | -25 to -40 |

| Spin State Splitting (High-Spin vs. Low-Spin, kcal/mol) | TPSSh | def2-TZVP | 1 - 5 |

Note: The values in this table are representative examples based on typical iron-alkoxide complexes and may vary for the specific iron-cyclopentylmethanol system.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of reactions catalyzed by iron-cyclopentylmethanol, such as alcohol oxidation or dehydrogenation, requires mapping the potential energy surface. rsc.orgnih.gov DFT is a powerful tool for elucidating reaction pathways by locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. rsc.org

The process begins by identifying plausible reaction coordinates. For an oxidation reaction, this could involve hydrogen atom abstraction from the alcohol's carbon or oxygen, followed by further steps. researchgate.net For each proposed step, a transition state (TS) search is performed. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. mit.edu Frequency calculations are used to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the transition states are located, the activation energy (the energy difference between the reactant and the transition state) for each step can be calculated. These activation energies determine the kinetics of the reaction. Comparing the energy barriers for different possible pathways allows researchers to identify the most favorable reaction mechanism. For example, in iron-catalyzed alcohol oxidation, computational studies can distinguish between different mechanistic proposals, such as those involving high-valent iron-oxo species or radical pathways. dtu.dknih.gov

Table 2: Calculated Activation Energies for a Hypothetical Iron-Catalyzed Dehydrogenation Step

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Step 1 | O-H Bond Cleavage | 12.5 |

| Step 2 | C-H Bond Cleavage (β-hydride elimination) | 18.8 |

| Step 3 | Product Release | 5.2 |

Note: Values are illustrative for a multi-step catalytic cycle.

Molecular Dynamics Simulations of Iron-Ligand Interactions

While DFT provides a static picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the iron-cyclopentylmethanol complex in a realistic environment, such as in solution, and at finite temperatures. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that describe how the positions and velocities of atoms evolve over time. researchgate.net

For metal complexes, classical MD simulations can be limited by the availability of accurate force fields that can describe the complex coordination chemistry of the iron center. To overcome this, quantum mechanics/molecular mechanics (QM/MM) methods are often employed. nih.gov In a QM/MM simulation, the chemically active region—the iron center and its immediate ligands like cyclopentylmethanol—is treated with a more accurate quantum mechanical method (like DFT), while the surrounding solvent molecules are treated with a computationally cheaper classical force field.

These simulations provide insights into:

Solvation Structure: How solvent molecules arrange around the complex and the nature of solute-solvent interactions, such as hydrogen bonding. nih.gov

Ligand Dynamics: The flexibility of the cyclopentylmethanol ligand, including the rotation of the cyclopentyl group and its conformational changes when bound to the iron center.

Ligand Exchange Mechanisms: The pathways and kinetics of ligand association and dissociation, which are crucial for catalytic cycles. arxiv.org

MD simulations can reveal dynamic processes, such as solvent reorganization, that occur on femtosecond to picosecond timescales and play a critical role in the complex's reactivity. nih.govreddit.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key validation of computational models is their ability to reproduce and predict experimental spectroscopic data. DFT and time-dependent DFT (TD-DFT) can be used to calculate a wide range of spectroscopic parameters for iron-cyclopentylmethanol complexes.

Mössbauer Spectroscopy: This technique is highly sensitive to the electronic environment of the iron nucleus. DFT can accurately predict Mössbauer parameters like the isomer shift (δ) and quadrupole splitting (ΔE_Q), which provide information about the oxidation state and spin state of the iron center. A strong correlation between calculated and experimental parameters validates the computed electronic structure. acs.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of the complex. Comparing the computed spectrum with experimental IR or Raman data helps in assigning vibrational modes, for instance, the Fe-O stretching frequency, which is a direct probe of the iron-ligand bond.

Electronic Spectroscopy (UV-Vis): TD-DFT is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This allows for the assignment of observed transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR): For paramagnetic iron complexes, calculating NMR spectra is challenging but possible with specialized DFT approaches. These calculations can help predict the highly shifted proton NMR resonances, aiding in structure elucidation. rsc.org

X-ray Absorption Spectroscopy (XAS): Time-dependent DFT methods have been developed to predict Fe K-edge XAS spectra, providing valuable information on the oxidation state and local geometry of the iron site. nih.gov

Successful prediction of these spectroscopic properties provides strong evidence that the computational model accurately describes the geometric and electronic structure of the iron-cyclopentylmethanol complex. acs.org

Ligand Design and Catalyst Optimization through Computational Screening

Computational modeling serves not only to understand existing systems but also to design new ones with improved properties. For the iron-cyclopentylmethanol system, if it is part of a larger catalytic complex, computational screening can be used to optimize its performance. unirioja.es

This process involves systematically modifying the ligand structure in silico and calculating key performance descriptors. For instance, if the goal is to develop a more efficient oxidation catalyst, researchers could:

Create a virtual library of ligands by introducing different substituent groups on the cyclopentyl ring or by modifying other ancillary ligands attached to the iron center.

For each modified complex, use DFT to calculate descriptors related to catalytic activity, such as the activation energy for the rate-determining step or the redox potential of the iron center. nih.gov

Identify candidates with predicted lower activation barriers or more favorable redox properties for experimental synthesis and testing.

This high-throughput computational approach can accelerate the discovery of new catalysts by prioritizing the most promising candidates, thereby reducing the time and resources required for experimental work. nih.gov

Quantum Chemical Studies of Redox Processes

The redox chemistry of iron is central to its catalytic function. Quantum chemical methods, particularly DFT, are extensively used to study the redox processes involving iron-cyclopentylmethanol complexes. These calculations can provide accurate estimates of one-electron redox potentials, which are fundamental to understanding electron transfer reactions. nih.govrsc.orgmdpi.com

The calculation of redox potentials often involves computing the energies of the complex in its oxidized and reduced forms (e.g., Fe(III) and Fe(II)). The energy difference, combined with corrections for solvation effects using continuum solvent models (like COSMO or PCM), allows for the prediction of the standard reduction potential. frontiersin.orgtdl.org

Advanced Topics and Future Research Directions

Supramolecular Assembly and Metalloligand Architectures Involving Iron-Cyclopentylmethanol Units

The use of metal complexes as building blocks, or "metalloligands," is a powerful strategy for constructing complex, functional supramolecular assemblies. rsc.orgrsc.org In this approach, an iron center coordinated with one or more cyclopentylmethanol ligands can serve as a node, possessing specific geometric and electronic properties. These iron-cyclopentylmethanol units can be designed to interact with other molecules or metal ions through coordination bonds or weaker non-covalent interactions, such as hydrogen bonding, to form well-defined one-, two-, or three-dimensional architectures. rsc.orgrsc.org

Table 1: Design Principles for Supramolecular Assembly

| Principle | Description | Relevance to Iron-Cyclopentylmethanol |

|---|---|---|

| Coordination-Driven Self-Assembly | Utilizes metal-ligand bonds to connect building blocks into discrete or polymeric structures. rsc.org | Iron centers act as nodes, connecting via ancillary ligands or secondary metal ions. |

| Hydrogen Bonding | The directional interaction involving the hydroxyl group of cyclopentylmethanol. rsc.org | Directs the assembly of networks, influencing crystal packing and material properties. |

| Steric Influence | The size and shape of the cyclopentyl group guide the spatial arrangement of the units. | Controls the topology and porosity of the resulting supramolecular architecture. |

| Metalloligand Strategy | Pre-formed iron-cyclopentylmethanol complexes are used as functional building blocks. researchgate.net | Allows for rational design of homo- and heteronuclear assemblies with predictable structures. |

Immobilization of Iron-Alcohol Catalysts on Solid Supports

To enhance the practical utility of homogeneous iron-alcohol catalysts, significant research has focused on their immobilization onto solid supports. nih.gov This process, known as heterogenization, combines the high selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems. Common solid matrices include inorganic oxides like silica (B1680970) and alumina, as well as various polymers. nih.govnih.gov

Several strategies are employed for immobilization:

Covalent Anchoring: The cyclopentylmethanol ligand can be chemically modified with a functional group that forms a covalent bond with the support surface. For instance, silica surfaces can be functionalized with groups that react with a modified ligand, ensuring strong attachment of the iron complex. nih.gov

Co-polymerization: An iron complex with a polymerizable ligand can be incorporated into a polymer matrix during its synthesis. nih.gov

Adsorption: The catalyst can be physically adsorbed onto the surface of a support material, such as porous carbon-silica composites, which offer high surface areas and good iron dispersion. rsc.org

Immobilization not only facilitates catalyst recovery but can also enhance stability and prevent deactivation pathways like dimerization. rsc.org Research demonstrates that supported iron catalysts are effective in various reactions, including C-H bond functionalization and oxidation reactions. nih.gov The choice of support and immobilization technique is critical, as it can influence the catalyst's activity and selectivity. nih.govrsc.org

Bio-inspired Iron-Alcohol Catalysis

Nature provides a rich source of inspiration for catalyst design, particularly through the study of iron-containing enzymes. nih.govresearchgate.net Many nonheme iron enzymes perform challenging oxidation reactions, including the functionalization of C-H bonds, by generating powerful high-valent iron-oxo intermediates. nih.gov Bio-inspired catalysis seeks to mimic the structure and function of these enzymatic active sites to develop synthetic catalysts for similar transformations. nih.govnih.gov

In the context of iron-cyclopentylmethanol, a bio-inspired approach could involve designing a ligand environment around the iron center that mimics that of an enzyme. This would facilitate the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, to perform selective alcohol oxidation. nih.gov The principle is often based on electron transfer from the alcohol to an oxidant, mediated by the iron complex, reminiscent of biological respiratory chains. nih.gov These systems can involve multiple coupled redox cycles to create a low-energy pathway for the reaction. nih.gov The ultimate goal is to create highly efficient and selective catalysts that operate under mild, environmentally friendly conditions, using cheap and abundant oxidants. researchgate.net

Development of Novel Spectroscopic Probes for Reaction Intermediates

Understanding the mechanism of a catalytic reaction is crucial for its optimization. A key challenge is the detection and characterization of transient reaction intermediates, which are often highly reactive and present in low concentrations. nih.govnih.gov Advanced spectroscopic techniques are essential tools for probing these fleeting species in iron-alcohol catalyzed reactions.

While direct observation of intermediates in iron-cyclopentylmethanol systems is challenging, methodologies developed for analogous transition-metal catalysts are applicable. These include:

Stopped-flow Kinetics: This technique allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale, enabling the observation of intermediate formation and decay. nih.gov

In-situ Spectroscopy: Techniques such as UV-Vis, Raman, and Infrared (IR) spectroscopy can be used to monitor the reaction mixture as it evolves, providing structural information on the species present.

X-ray Absorption Spectroscopy (XAS): Provides information on the oxidation state and local coordination environment of the iron center throughout the catalytic cycle.

Mass Spectrometry: Can be used to detect and identify intermediates, providing insight into the reaction mechanism. nih.gov

By applying these techniques, researchers can gain a detailed mechanistic understanding, clarifying the roles of species like high-valent iron-oxo or iron-hydride intermediates in the catalytic cycle. nih.govnih.gov

Rational Design of High-Performance Iron-Alcohol Catalysts

The traditional trial-and-error approach to catalyst development is increasingly being replaced by rational design, which leverages computational chemistry and mechanistic insights to predict and create more efficient catalysts. nih.govresearchgate.net This strategy is particularly relevant for developing high-performance iron-alcohol catalysts.

Quantum-chemical methods, such as Density Functional Theory (DFT), are central to this approach. nih.govnih.gov These calculations allow researchers to:

Model Reaction Pathways: The entire catalytic cycle can be mapped out, identifying the rate-determining steps and the structures of transition states and intermediates.

Analyze Electronic and Steric Effects: The influence of modifying the cyclopentylmethanol ligand or other ancillary ligands on the catalyst's activity can be systematically studied. nih.gov For example, changing electronic properties can enhance stabilizing interactions between the catalyst and the substrate. nih.gov

Predict Catalytic Activity: Computational screening can identify promising new catalyst structures before they are synthesized in the lab, saving significant time and resources. rsc.org

By combining computational modeling with experimental validation, it is possible to tune the catalyst's properties precisely. This includes optimizing ligand bite angles to reduce strain energy during the reaction or modifying electronic properties to lower activation barriers, leading to the development of highly active and selective iron-cyclopentylmethanol catalysts. nih.govnih.gov

Table 2: Computational Parameters in Rational Catalyst Design

| Parameter | Computational Method | Significance |

|---|---|---|

| Activation Energy (ΔE‡) | Density Functional Theory (DFT) | Determines the reaction rate; lower values indicate a more efficient catalyst. nih.gov |

| Reaction Free Energy (ΔG) | Density Functional Theory (DFT) | Indicates the thermodynamic feasibility of a reaction step. nih.gov |

| Ligand Bite Angle | Molecular Modeling | Influences the geometry and strain of the metal complex, affecting reactivity. nih.gov |

| Binding Energy | Density Functional Theory (DFT) | Measures the strength of the interaction between the catalyst and the substrate. researchgate.net |

Multimetallic Iron-Containing Catalytic Systems with Alcohol Ligands

Introducing a second or even third metal into an iron-based catalyst can lead to synergistic effects, where the combined system exhibits higher activity or selectivity than the individual metal components. acs.org These multimetallic systems are a burgeoning area of research for reactions involving alcohol ligands. The presence of different metals can create unique reaction pathways, where each metal center may be responsible for a specific elementary step in the catalytic cycle. acs.orgrsc.org

For instance, in CO hydrogenation to form higher alcohols, a multimetallic catalyst might feature iron sites for CO dissociation and a second metal, like copper or cobalt, for promoting CO insertion or chain growth. researchgate.netacs.org The intrinsic polarity of a heterometallic metal-metal bond can also offer unique reactivity. acs.org The cyclopentylmethanol ligand can play a crucial role by bridging the different metal centers or by modifying the electronic properties of the catalytic site. The development of multimetallic catalysts, including high-entropy alloys, offers a pathway to design highly efficient systems for complex chemical transformations. rsc.org The key is to achieve a strong synergistic effect where the interaction between the different metals produces a combined catalytic performance greater than the sum of its parts. acs.orgresearchgate.net

Q & A

[Basic] What are the key considerations when designing a synthesis protocol for cyclopentylmethanol-iron complexes to ensure reproducibility?

Reproducible synthesis requires precise control of stoichiometry, reaction temperature, and inert atmosphere. Detailed experimental procedures should include step-by-step synthesis under anhydrous conditions (e.g., Schlenk line techniques), purification via column chromatography (using optimized silica gel-eluent ratios), and characterization by H/C NMR and FT-IR to confirm ligand coordination. Exact molar ratios, reaction times, and purification yields must be documented to minimize batch-to-batch variability .

[Basic] What spectroscopic techniques are essential for initial characterization of cyclopentylmethanol-iron complexes?

Initial characterization should include:

- H/C NMR to verify ligand integrity and binding shifts.

- FT-IR to identify functional groups (e.g., O-H stretches at 3200–3600 cm).

- Elemental analysis to confirm stoichiometry.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular ion validation.

Report solvent, temperature, and instrument calibration details, as these factors influence spectral interpretations .

[Advanced] How can researchers resolve discrepancies in reported catalytic activities of cyclopentylmethanol-iron complexes across different studies?

Discrepancies often arise from variations in substrate scope, solvent polarity, or catalyst loading. A systematic approach includes:

Replicating prior studies under identical conditions.

Conducting control experiments (e.g., catalyst-free reactions).

Applying error analysis (ANOVA) to assess data variability.

Cross-referencing with computational models (DFT) to reconcile mechanistic pathways.

Comparative kinetic profiling (e.g., turnover frequency vs. temperature) further contextualizes activity differences .

[Advanced] What role does the oxidation state of iron play in the reactivity of cyclopentylmethanol-iron complexes, and how can it be experimentally determined?

The oxidation state (Fe(II) vs. Fe(III)) influences redox activity and ligand binding modes. Experimental determination involves:

- X-ray photoelectron spectroscopy (XPS) or Mössbauer spectroscopy for direct oxidation state analysis.

- Cyclic voltammetry (CV) to measure redox potentials.

- Magnetic susceptibility to infer spin states.

Correlate these with substrate conversion rates (e.g., in oxidation reactions) to establish structure-activity relationships .

[Basic] What experimental protocols are recommended for assessing the thermal stability of cyclopentylmethanol-iron complexes?

- Thermogravimetric analysis (TGA) under nitrogen/argon to track mass loss vs. temperature.

- Differential scanning calorimetry (DSC) to detect phase transitions.

- In-situ FT-IR to monitor decomposition products.

Report heating rates and atmosphere composition, as oxidative environments accelerate degradation .

[Advanced] How can computational methods (e.g., DFT) be integrated with experimental data to elucidate the electronic structure of cyclopentylmethanol-iron complexes?

Perform DFT calculations to model geometry-optimized structures and frontier molecular orbitals (HOMO/LUMO).

Validate computational results against experimental data (e.g., UV-Vis absorption spectra for electronic transitions).

Use Mulliken population analysis to quantify charge distribution.

Cross-check with EXAFS for bond distances.

This integration clarifies electronic effects on reactivity and guides catalyst design .

[Basic] What strategies are effective for conducting a comprehensive literature review on cyclopentylmethanol-iron complexes?

- Use SciFinder and Web of Science with keywords (e.g., "cyclopentylmethanol-iron complex catalysis").

- Filter for review articles to identify authoritative summaries.

- Cross-reference patents for synthetic protocols.

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with rigorous methodologies .

[Advanced] How should researchers approach the statistical analysis of kinetic data for reactions catalyzed by cyclopentylmethanol-iron complexes?

- Use non-linear regression (e.g., Michaelis-Menten models) to derive rate constants.

- Perform triplicate runs to calculate standard deviations .

- For multi-step mechanisms, apply global kinetic fitting (e.g., Kintek Explorer).

- Compare with Arrhenius/Eyring plots to extract activation parameters.

Validate models via Akaike information criterion (AIC) to avoid overfitting .

[Basic] What purification techniques are optimal for isolating cyclopentylmethanol-iron complexes with high purity?

- Recrystallization from non-polar solvents (e.g., hexane) to remove unreacted ligands.

- Preparative HPLC for high-resolution separation.

- Soxhlet extraction for thermally stable complexes.

Characterize purity via melting point analysis and HPLC-UV (≥95% purity threshold) .

[Advanced] What methodologies can identify solvent effects on the coordination geometry of cyclopentylmethanol-iron complexes?

- Single-crystal X-ray diffraction (SC-XRD) in different solvents (e.g., THF vs. DMF).

- EXAFS to compare bond distances in solution vs. solid state.

- Solvatochromism studies (UV-Vis) to correlate solvent polarity with ligand field strength.

Pair with DFT-simulated solvent models to predict geometry changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.